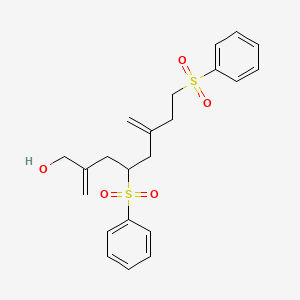
3-Hydroxy-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-Hydroxypiperidine-4-carboxylic acid: is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxypiperidine-4-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.
Industrial Production Methods: Industrial production methods for trans-3-Hydroxypiperidine-4-carboxylic acid often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of water as a solvent has been shown to be effective in some cases .
化学反応の分析
Types of Reactions: Trans-3-Hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Substitution reactions often involve the replacement of the hydroxyl or carboxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
Trans-3-Hydroxypiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its role as a precursor to various bioactive molecules.
Industry: The compound is used in the preparation of chelating agents for metals like iron and aluminum.
作用機序
The mechanism of action of trans-3-Hydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other cellular components. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Trans-3-Hydroxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyrrolidine: A five-membered ring structure with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
3-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-3-7-2-1-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
InChIキー |
ASDFUVTYTVOHPL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(C1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)


![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)








